5-methyl-pyrazin-2-carboxamide-4-oxide
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Overview
Description
5-methyl-pyrazin-2-carboxamide-4-oxide: is a chemical compound with the molecular formula C6H7N3O2. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a carboxamide group and a methyl group attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-pyrazin-2-carboxamide-4-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoacetamide with methylglyoxal in the presence of a base, followed by cyclization to form the pyrazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The pyrazine ring can undergo substitution reactions, where various substituents can replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 5-methyl-pyrazin-2-carboxamide-4-oxide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .
Medicine: The compound is being investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 5-methyl-pyrazin-2-carboxamide-4-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Methyl 4-oxo-4,5-dihydropyrazolo [1,5-a]-pyrazine-7-carboxylates: These compounds share a similar pyrazine core but differ in the substituents attached to the ring.
5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: This compound has a similar structure but includes a phenyl group and a furan ring.
Uniqueness: 5-methyl-pyrazin-2-carboxamide-4-oxide is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
51037-25-3 |
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Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-methyl-4-oxidopyrazin-4-ium-2-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-8-5(6(7)10)3-9(4)11/h2-3H,1H3,(H2,7,10) |
InChI Key |
BTYKRSQVJNDFFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=[N+]1[O-])C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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